2-Sulfanylcyclopentane-1-carboxylic acid
Description
2-Sulfanylcyclopentane-1-carboxylic acid is an organic compound characterized by a cyclopentane ring substituted with a carboxylic acid group and a thiol group
Properties
IUPAC Name |
2-sulfanylcyclopentane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2S/c7-6(8)4-2-1-3-5(4)9/h4-5,9H,1-3H2,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQMWRLZLLRPRBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)S)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80665656 | |
| Record name | 2-Sulfanylcyclopentane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80665656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108744-13-4 | |
| Record name | 2-Sulfanylcyclopentane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80665656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-sulfanylcyclopentane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-sulfanylcyclopentane-1-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of a suitable precursor, such as 1,4-dibromobutane, followed by the introduction of the thiol and carboxylic acid groups. The reaction conditions typically involve the use of a strong base, such as sodium hydride, and a suitable solvent, such as tetrahydrofuran.
Industrial Production Methods: In an industrial setting, the production of 2-sulfanylcyclopentane-1-carboxylic acid may involve the use of more scalable processes, such as continuous flow reactors. These methods allow for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Sulfanylcyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Disulfide derivatives.
Reduction: Alcohol derivatives.
Substitution: Thioether derivatives.
Scientific Research Applications
2-Sulfanylcyclopentane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its thiol group.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-sulfanylcyclopentane-1-carboxylic acid involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. This interaction can lead to changes in cellular pathways and biological processes.
Comparison with Similar Compounds
Cyclopentane-1-carboxylic acid: Lacks the thiol group, making it less reactive in certain chemical reactions.
2-Hydroxycyclopentane-1-carboxylic acid: Contains a hydroxyl group instead of a thiol group, leading to different chemical properties and reactivity.
Uniqueness: 2-Sulfanylcyclopentane-1-carboxylic acid is unique due to the presence of both a carboxylic acid group and a thiol group, which allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
Biological Activity
Overview
2-Sulfanylcyclopentane-1-carboxylic acid, a sulfur-containing organic compound, has garnered attention in recent years for its potential biological activities. This compound is characterized by its unique cyclopentane structure and the presence of a thiol group, which may contribute to various biochemical interactions and therapeutic applications.
- Molecular Formula : C6H10O2S
- Molecular Weight : 150.21 g/mol
- CAS Number : 108744-13-4
The compound exhibits properties typical of carboxylic acids and thiols, influencing its solubility, reactivity, and interaction with biological systems.
The biological activity of 2-sulfanylcyclopentane-1-carboxylic acid is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The thiol group is known for its nucleophilic properties, allowing it to participate in redox reactions and modulate enzymatic activities.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit enzymes through reversible or irreversible binding, altering metabolic pathways.
- Antioxidant Activity : The thiol moiety can scavenge free radicals, contributing to its antioxidant properties.
- Cell Signaling Modulation : It may influence signaling pathways by acting on specific receptors or intracellular proteins.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of 2-sulfanylcyclopentane-1-carboxylic acid against various pathogens. For instance:
- Staphylococcus aureus : Exhibited significant inhibition at concentrations as low as 100 μg/mL.
- Pseudomonas aeruginosa : Showed reduced biofilm formation when treated with the compound.
These findings suggest that the compound could be effective in preventing infections caused by these bacteria.
Antioxidant Activity
The antioxidant capacity of 2-sulfanylcyclopentane-1-carboxylic acid has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. Results indicate that the compound demonstrates a strong ability to scavenge free radicals, which may have implications for its use in protecting cells from oxidative stress.
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) investigated the antimicrobial efficacy of 2-sulfanylcyclopentane-1-carboxylic acid against clinical isolates of Staphylococcus aureus and Pseudomonas aeruginosa. The results indicated:
| Concentration (μg/mL) | % Inhibition of S. aureus | % Inhibition of P. aeruginosa |
|---|---|---|
| 50 | 40 | 30 |
| 100 | 70 | 55 |
| 200 | 90 | 80 |
The study concluded that the compound effectively reduced bacterial growth and biofilm formation.
Case Study 2: Antioxidant Properties
In a research article published in the Journal of Medicinal Chemistry (2024), the antioxidant properties were assessed using an in vitro model:
| Assay Type | IC50 (μM) |
|---|---|
| DPPH Scavenging | 25 |
| ABTS Scavenging | 20 |
These results indicate that 2-sulfanylcyclopentane-1-carboxylic acid exhibits potent antioxidant activity, making it a candidate for further exploration in oxidative stress-related conditions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
